molecular formula C11H16N2 B8403220 4-(1-Methylcyclobutyl)benzene-1,2-diamine

4-(1-Methylcyclobutyl)benzene-1,2-diamine

Cat. No. B8403220
M. Wt: 176.26 g/mol
InChI Key: XUKNEENITZXSPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Methylcyclobutyl)benzene-1,2-diamine is a useful research compound. Its molecular formula is C11H16N2 and its molecular weight is 176.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(1-Methylcyclobutyl)benzene-1,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-Methylcyclobutyl)benzene-1,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(1-Methylcyclobutyl)benzene-1,2-diamine

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

4-(1-methylcyclobutyl)benzene-1,2-diamine

InChI

InChI=1S/C11H16N2/c1-11(5-2-6-11)8-3-4-9(12)10(13)7-8/h3-4,7H,2,5-6,12-13H2,1H3

InChI Key

XUKNEENITZXSPZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1)C2=CC(=C(C=C2)N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-(1-methylcyclobutyl)-2-nitroaniline (138 mg. 0.668 mmol) in ethanol (8.5 mL, 140 mmol) was carefully treated with 10% Palladium on Carbon (14.2 mg, 0.0134 mmol) as a slurry in ethanol. The reaction flask was evacuated and filled with hydrogen gas three times and the reaction mixture was stirred under an atmosphere of Hydrogen for 4 h. The reaction mixture was filtered through a pad of solka Floc® and the pad was washed with 20 ml MeOH. The filtrate was concentrated to yield an oil which was placed under high vacuum yielding the desired compound as a solid (119 mg) which was used directly in the next step. 1H NMR (400 MHZ. CDCl3) δH ppm 6.66 (m, 1H), 6.53 (m, 2H), 3.34 (br. s., 4H), 2.33 (m, 2H), 2.08 (m, 1H), 1.99 (m. 2H). 1.80 (m, 1H), 1.42 (s, 3H).
Quantity
138 mg
Type
reactant
Reaction Step One
Quantity
14.2 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
8.5 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.